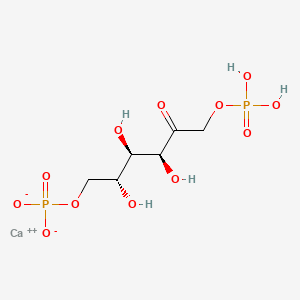

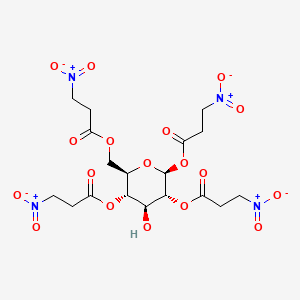

D-フルクトース-1,6-二リン酸カルシウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fructose-1,6-diphosphate calcium salt is a useful research compound. Its molecular formula is C6H12CaO12P2 and its molecular weight is 378.176. The purity is usually 95%.

BenchChem offers high-quality Fructose-1,6-diphosphate calcium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fructose-1,6-diphosphate calcium salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

D-フルクトース-1,6-二リン酸カルシウム塩の科学研究における用途を、特にユニークな用途に焦点を当てて、包括的に分析します。

解糖の促進

D-フルクトース-1,6-二リン酸カルシウム塩は、解糖経路において重要な役割を果たし、解糖経路の速度律速段階を触媒する6-ホスホフルクトキナーゼ(Pfks)を調節するアデニンヌクレオチドに関連しています .

酵素の調節

ピルビン酸キナーゼやNAD±依存性L-(+)-乳酸デヒドロゲナーゼなどの酵素の異種活性化因子として作用し、酢酸キナーゼを阻害します .

酵素特性評価のための基質

フルクトース-1,6-ビスホスファターゼ(s)などの酵素を同定および特性評価するための基質として使用されます .

薬物動態

FDP(フルクトース-1,6-二リン酸)の薬物動態研究は、内因性の干渉のために複雑です。 FDP血漿濃度を大幅に増加させるためには、高用量が必要になります .

臓器保護

FDPは、低酸素症または虚血時に感受性の高い臓器を保護することが報告されています .

農業の成長促進

フルクトース-1,6-二リン酸カルシウムは、温室で栽培されたレタス苗など、植物の成長、光合成、養分の吸収、塩に対する全身的な抵抗性を高めます .

作用機序

Target of Action

D-Fructose-1,6-diphosphate calcium salt (F1,6BP) primarily targets the enzymes involved in the glycolytic pathway . It links to adenine nucleotides which regulate 6-phosphofructokinases (Pfks), the enzymes that catalyze one of the rate-limiting steps of glycolysis .

Mode of Action

F1,6BP interacts with its targets and results in changes in the glycolytic pathway. It has been shown to attenuate voltage-activated calcium currents in hippocampal slices, which may explain its anticonvulsant action .

Biochemical Pathways

F1,6BP plays a crucial role in the glycolytic pathway, a metabolic pathway that converts glucose into pyruvate . It is a potent stimulator of the pentose-phosphate pathway (PPP), a branching metabolic pathway stemming off glycolysis . The compound also affects excitatory and inhibitory synapses differently, causing a moderate reduction in GABA A receptor-mediated current .

Pharmacokinetics

It is known that the compound is a white solid that is soluble in water . This solubility suggests that it could have good bioavailability, but further studies are needed to confirm this.

Result of Action

The action of F1,6BP results in the blocking of epileptiform activity via a previously unrecognized extracellular effect on voltage-activated calcium currents . This provides new insight into the metabolic control of neural excitability.

Action Environment

The action, efficacy, and stability of F1,6BP can be influenced by environmental factors. For instance, the compound’s solubility in water suggests that it could be affected by the hydration status of the body . Additionally, the compound’s effectiveness in blocking epileptiform activity suggests that it could be influenced by the neural environment .

生化学分析

Biochemical Properties

D-Fructose-1,6-diphosphate calcium salt is an essential intermediate in glycolysis, gluconeogenesis, and the pentose phosphate pathway . It interacts with several enzymes, including 6-phosphofructokinases, which catalyze one of the rate-limiting steps of glycolysis . This compound also interacts with adenine nucleotides, which regulate these enzymes . The nature of these interactions is primarily regulatory, ensuring the efficient flow of metabolites through the glycolytic pathway.

Cellular Effects

D-Fructose-1,6-diphosphate calcium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It acts as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . These interactions enhance the efficiency of glycolysis and energy production within cells. Additionally, D-Fructose-1,6-diphosphate calcium salt can inhibit acetate kinase, further influencing cellular metabolic pathways .

Molecular Mechanism

At the molecular level, D-Fructose-1,6-diphosphate calcium salt exerts its effects through binding interactions with key glycolytic enzymes . It activates 6-phosphofructokinases by binding to adenine nucleotides, which enhances the enzyme’s activity . This activation is crucial for maintaining the rate of glycolysis. Additionally, D-Fructose-1,6-diphosphate calcium salt can influence gene expression by modulating the activity of transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Fructose-1,6-diphosphate calcium salt can change over time due to its stability and degradation . The compound is generally stable when stored in a cool, dry place away from strong oxidizing agents, acids, and bases . Long-term studies have shown that D-Fructose-1,6-diphosphate calcium salt can maintain its activity and influence on cellular function over extended periods .

Dosage Effects in Animal Models

The effects of D-Fructose-1,6-diphosphate calcium salt vary with different dosages in animal models . At low doses, the compound enhances glycolysis and energy production without causing adverse effects . At high doses, it can lead to toxic effects, including gastrointestinal discomfort and potential allergic reactions . These threshold effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

D-Fructose-1,6-diphosphate calcium salt is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway . It acts as a precursor for glyceraldehyde 3-phosphate and dihydroxyacetone phosphate, which are critical intermediates in these pathways . The compound also serves as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase .

Transport and Distribution

Within cells, D-Fructose-1,6-diphosphate calcium salt is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to areas where glycolysis and other metabolic processes occur. The compound’s solubility in water aids in its efficient transport and distribution within cellular compartments .

Subcellular Localization

D-Fructose-1,6-diphosphate calcium salt is primarily localized in the cytoplasm, where glycolysis takes place . Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and other biomolecules involved in metabolic processes. The compound’s targeting signals and post-translational modifications ensure its proper localization within the cell .

特性

IUPAC Name |

calcium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+2/p-2/t3-,5-,6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUINQIXDJNFJN-BAOOBMCLSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12CaO12P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S,4aS,6R,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B561149.png)

![7-Nitro-1H-benzo[d]imidazole-2,5-diol](/img/structure/B561150.png)

![((1H-Benzo[d]imidazol-2-yl)thio)methanamine](/img/structure/B561156.png)

![disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B561165.png)